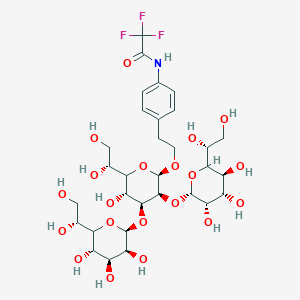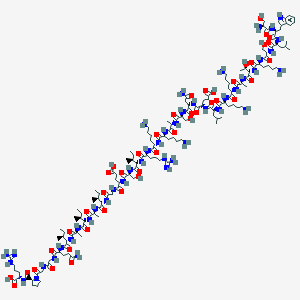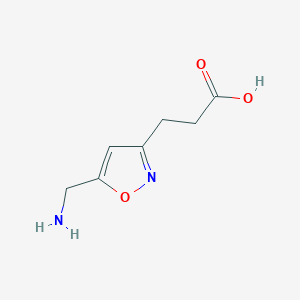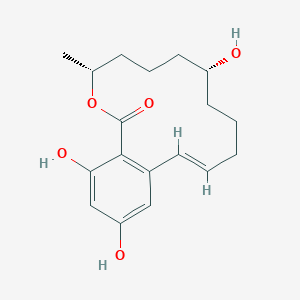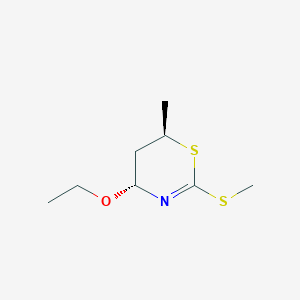
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazine Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of Substituents: Ethoxy, methyl, and methylthio groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxy, methyl, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Thiazine Derivatives: Compounds with similar thiazine ring structures but different substituents.
Ethoxy-Substituted Thiazines: Compounds with ethoxy groups attached to the thiazine ring.
Methylthio-Substituted Thiazines: Compounds with methylthio groups attached to the thiazine ring.
Uniqueness
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other thiazine derivatives.
Propiedades
Número CAS |
152560-97-9 |
|---|---|
Fórmula molecular |
C8H15NOS2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C8H15NOS2/c1-4-10-7-5-6(2)12-8(9-7)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Clave InChI |
CVKKANSZTHXCRJ-RNFRBKRXSA-N |
SMILES |
CCOC1CC(SC(=N1)SC)C |
SMILES isomérico |
CCO[C@@H]1C[C@H](SC(=N1)SC)C |
SMILES canónico |
CCOC1CC(SC(=N1)SC)C |
Sinónimos |
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


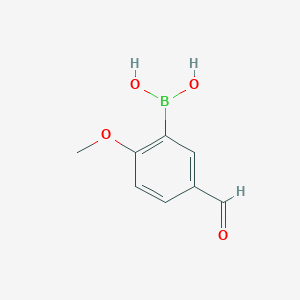
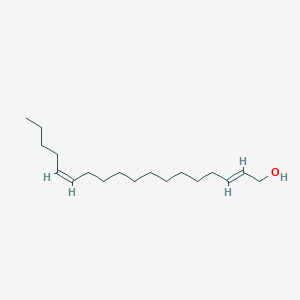
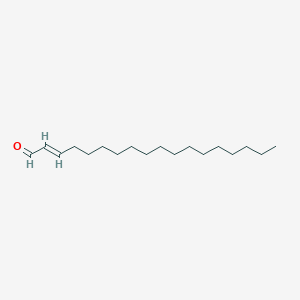
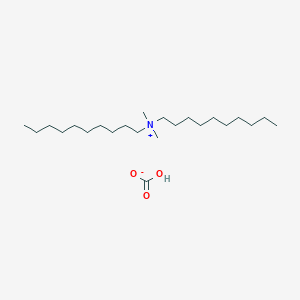
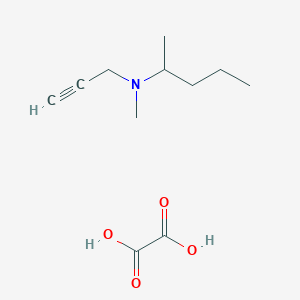
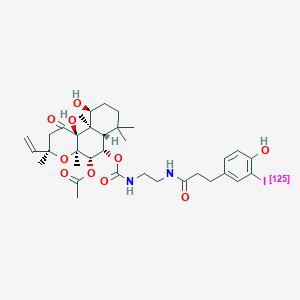
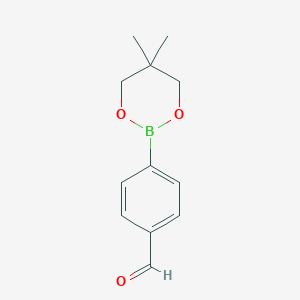
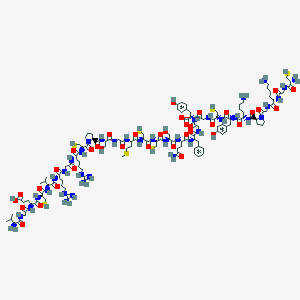
![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
![(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B137157.png)
